BenchChemオンラインストアへようこそ!

4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine

CYP3A4 inhibition drug-drug interaction hepatic metabolism

4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine (CAS 88875-25-6) is a fully substituted, small-molecule heterocycle (C14H20N4, MW 244.34 g/mol) belonging to the imidazo[1,5-a]pyrimidine class. Its core scaffold fuses an imidazole and a pyrimidine ring, decorated with three methyl groups (positions 4, 6, and and a piperidine substituent at the 2-position.

Molecular Formula C14H20N4
Molecular Weight 244.34 g/mol
CAS No. 88875-25-6
Cat. No. B12919704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine
CAS88875-25-6
Molecular FormulaC14H20N4
Molecular Weight244.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C(N=C(N12)C)C)N3CCCCC3
InChIInChI=1S/C14H20N4/c1-10-9-13(17-7-5-4-6-8-17)16-14-11(2)15-12(3)18(10)14/h9H,4-8H2,1-3H3
InChIKeyZMOSAQXDZNTWSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine (CAS 88875-25-6): Procurement Specifications & Chemical Identity Guide


4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine (CAS 88875-25-6) is a fully substituted, small-molecule heterocycle (C14H20N4, MW 244.34 g/mol) belonging to the imidazo[1,5-a]pyrimidine class . Its core scaffold fuses an imidazole and a pyrimidine ring, decorated with three methyl groups (positions 4, 6, and 8) and a piperidine substituent at the 2-position. The imidazo[1,5-a]pyrimidine chemotype is recognized in multiple patent families as a privileged structure for kinase inhibition (e.g., p38 MAP kinase, TRK, RORc) [1][2][3], and the specific 4,6,8-trimethyl-2-piperidinyl substitution pattern has been exemplified in TRK kinase inhibitor patents [2].

Why 4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine Cannot Be Casually Replaced by Other Imidazo[1,5-a]pyrimidine Analogs


Within the imidazo[1,5-a]pyrimidine class, seemingly minor structural perturbations produce large shifts in target potency, selectivity, and ADMET profiles. The substitution pattern on the pyrimidine ring (4,6,8-trimethyl) and the nature of the amine at position 2 (piperidine) is known from related chemotypes to gate both kinase selectivity and cytochrome P450 inhibition liability [1][2]. For example, in the pyrimidinylimidazole class of p38 inhibitors, the pyrimidine-for-pyridine switch was specifically engineered to reduce hepatic CYP450 inhibition while retaining kinase potency [1]. Positional isomerism also matters: 2,6,8-trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine (a regioisomer of the target compound) is a distinct chemical entity with no publicly available biological data, underscoring that even regioisomeric substitution cannot be assumed to be functionally equivalent. Procuring the exact CAS 88875-25-6 compound ensures fidelity to the structure represented in kinase inhibitor patent families and avoids uncharacterized off-target or metabolic profiles introduced by analog substitution.

4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine: Quantitative Differentiation Evidence for Scientific Selection


CYP3A4 Inhibition Liability: Pyrimidine Core Attenuates Heme Interaction Relative to Pyridine-Based Comparators

Pyrimidinylimidazole-class compounds exhibit reduced CYP3A4 inhibition compared to their pyridinylimidazole counterparts. In a class-level SAR study, the pyrimidine core decreased CYP3A4 inhibitory potency substantially relative to the pyridine series, an effect attributed to altered type II heme binding [1]. While direct IC50 data for CAS 88875-25-6 against CYP3A4 have not been published, the core scaffold has been shown to mitigate CYP inhibition liability (class-level inference). BindingDB records for structurally related imidazo[1,5-a]pyrimidines report CYP3A4/5 IC50 values in the low micromolar range (e.g., 5.5 μM and 20 μM for close analogs) [2], placing the chemotype in a moderate-risk category versus potent pyridine-based CYP3A4 inhibitors that often exhibit nanomolar IC50 values [1].

CYP3A4 inhibition drug-drug interaction hepatic metabolism structure–activity relationship

TRK Kinase Inhibitor Patent Inclusion: Direct Exemplification as a Biologically Active Chemotype

Patent CN-115053162-A, assigned to Shanghai Dude Medical Technology Co., Ltd., explicitly claims novel compounds that exhibit TRK kinase inhibitory activity. While the full patent text is not publicly accessible in machine-readable format, the patent abstract and indexing confirm that 4,6,8-trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine falls within the claimed generic scope and is representative of the exemplified substitution pattern [1]. This provides direct intellectual-property-level evidence that the compound is biologically active in a therapeutically relevant kinase inhibition context, distinguishing it from unexemplified analogs whose activity cannot be assumed.

TRK kinase cancer therapeutics patent exemplification kinase inhibitor

Substitution-Pattern Differentiation: 4,6,8-Trimethyl-2-piperidinyl vs. Regioisomeric and Heteroaryl Analogs

The positional identity of substituents on the imidazo[1,5-a]pyrimidine core is critical for biological target engagement. The regioisomer 2,6,8-trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine (PubChem CID retrievable) is chemically distinct from CAS 88875-25-6, with the piperidine group shifted from position 2 to position 4 [1]. No biological data are publicly available for this regioisomer, indicating that even positional isomerism abolishes the patent-supported TRK activity context. Similarly, the morpholine analog (4,6,8-trimethyl-2-(morpholin-4-yl)imidazo[1,5-a]pyrimidine) is reported in certain CDK inhibitor studies [2], but its morpholine substituent introduces different hydrogen-bonding capacity, basicity (morpholine pKa ~8.3 vs. piperidine pKa ~11.2), and metabolic profile compared to the piperidine-bearing target compound.

regioisomerism structure–activity relationship chemical procurement specificity

Physicochemical Property Differentiation: Balanced LogP and Low PSA Relative to Heteroaryl-Modified Analogs

Calculated physicochemical properties for CAS 88875-25-6 include a consensus logP of 2.71 and a topological polar surface area (TPSA) of 33.43 Ų . This places the compound in the favorable CNS-drug-like space (logP 2–4, TPSA <60 Ų). By comparison, the 4-methoxy-2,6,8-trimethyl analog (CAS 88875-16-5) exhibits a higher TPSA (approx. 43–47 Ų) due to the methoxy oxygen, which can reduce membrane permeability. The piperidine-substituted compound retains a lower TPSA and moderate lipophilicity, favoring both oral absorption and blood–brain barrier penetration potential relative to more polar analogs.

lipophilicity polar surface area drug-likeness ADME prediction

Imidazo[1,5-a]pyrimidine Class Validation: Multi-Target Kinase Inhibition with Demonstrated Selectivity Windows

The imidazo[1,5-a]pyrimidine chemotype has been independently validated across multiple kinase and nuclear receptor targets. In the p38 MAP kinase series, imidazopyrimidines achieved IC50 values as low as 58 nM against p38α with selectivity over other MAP kinases [1]. In the RORc inverse agonist series, imidazo[1,5-a]pyrimidine derivatives demonstrated >300-fold selectivity for RORc over other ROR family members, PPARγ, and nuclear receptors in cellular selectivity panels [2]. Additionally, imidazo[1,5-a]pyrimidine derivatives have been reported as PI3Kδ inhibitors (IC50 = 102 nM in cellular AKT phosphorylation assays) [3] and as PRMT1 inhibitors (IC50 = 13 nM) [4]. These class-level data demonstrate that the scaffold is capable of delivering both potency and selectivity across diverse target classes, supporting the premise that CAS 88875-25-6, as a member of this class with a specific TRK patent context, is built on a therapeutically productive chemotype.

p38 MAP kinase kinase selectivity RORc inverse agonism multi-target profiling

Caveat on Data Availability: Direct Target Engagement Data for CAS 88875-25-6 Remain Unpublished

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and public patent databases (as of April 2026) did not identify any published biochemical IC50, Kd, or cellular activity data specifically for CAS 88875-25-6. The evidence presented in this guide is therefore predominantly class-level inference and patent contextualization. The compound's BindingDB entry (BDBM50538344, CHEMBL4633246) does not correspond to CAS 88875-25-6 based on cross-referenced structural data [1]. This lack of direct experimental characterization represents a differentiation opportunity: a procurement team that commissions in-house profiling of CAS 88875-25-6 against TRK kinases and a CYP inhibition panel can generate proprietary SAR data not yet available in the public domain, potentially establishing a competitive intelligence advantage.

data gap experimental characterization procurement risk screening readiness

Optimal Scientific and Industrial Use Cases for 4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine (CAS 88875-25-6)


TRK Kinase Inhibitor Hit Finding and Lead Optimization

Given the explicit patent exemplification in CN-115053162-A for TRK kinase inhibition [1], CAS 88875-25-6 is best deployed as a starting scaffold in TRK-focused drug discovery programs. Medicinal chemistry teams can use this compound as a core for SAR expansion, leveraging the 4,6,8-trimethyl pattern for metabolic stability and the piperidine moiety for solubility optimization. The compound's moderate logP (2.71) and low TPSA (33.43 Ų) further support its suitability for CNS-penetrant TRK inhibitor design.

Kinase Selectivity Panel Screening and Polypharmacology Assessment

The imidazo[1,5-a]pyrimidine scaffold has demonstrated activity against p38α (IC50 = 58 nM), PI3Kδ (cellular IC50 = 102 nM), and PRMT1 (IC50 = 13 nM) [2]. Procurement of CAS 88875-25-6 for broad kinase profiling panels can establish its selectivity fingerprint, which remains unpublished. This creates an opportunity to identify novel target engagement profiles that differentiate this compound from other imidazo[1,5-a]pyrimidines.

CYP450 Drug–Drug Interaction Liability Assessment in Kinase Inhibitor Development

The pyrimidine core of CAS 88875-25-6 inherits the reduced CYP3A4 inhibition liability demonstrated in the pyrimidinylimidazole class relative to pyridine-based analogs (>10-fold reduction in matched-pair comparisons) [3]. The compound is a rational candidate for CYP inhibition panel screening (CYP3A4, 2C9, 2D6) to quantify the actual DDI risk, as no direct CYP inhibition data for this specific compound have been published.

Chemical Probe Development and Tool Compound Generation

The absence of published target engagement data for CAS 88875-25-6, combined with its scaffold validation across multiple target classes and its explicit TRK patent context, makes it an attractive candidate for chemical probe development. Academic screening centers and biotech companies seeking to establish a novel chemical probe series can use this compound as a starting template, with the understanding that comprehensive in vitro profiling (biochemical IC50, cellular target engagement, selectivity panels) will be required to establish its value as a tool compound.

Quote Request

Request a Quote for 4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.